molecular formula C32H23N3O3 B14151215 (2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one CAS No. 1164514-32-2

(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one

Cat. No.: B14151215
CAS No.: 1164514-32-2
M. Wt: 497.5 g/mol
InChI Key: MDWKFJXQRZSVAR-SDXFYWOSSA-N
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Description

(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one typically involves multiple steps, including the formation of the oxazole ring and the spiro junction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the synthesis would involve optimizing reaction conditions to ensure consistency and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the spiro structure.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that alter its properties.

Scientific Research Applications

Chemistry

In chemistry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent for treating various conditions.

Industry

In industry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one apart from similar compounds is its specific spiro structure and the combination of functional groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1164514-32-2

Molecular Formula

C32H23N3O3

Molecular Weight

497.5 g/mol

IUPAC Name

(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one

InChI

InChI=1S/C32H23N3O3/c36-28(22-14-6-2-7-15-22)27-26(21-12-4-1-5-13-21)32(29-25-19-11-10-18-24(25)20-33-35(27)29)31(37)38-30(34-32)23-16-8-3-9-17-23/h1-20,26-27,29H/t26-,27+,29?,32+/m0/s1

InChI Key

MDWKFJXQRZSVAR-SDXFYWOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N3C([C@@]24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C(C24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7

Origin of Product

United States

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